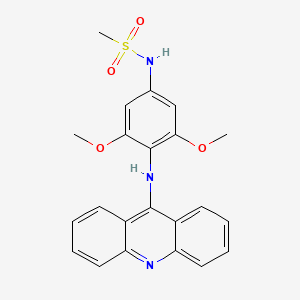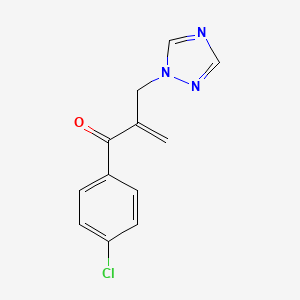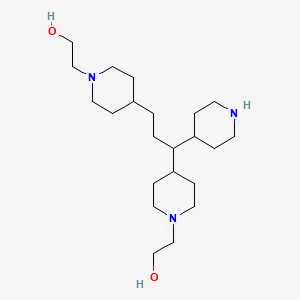
Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 297-754-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various applications.
Métodos De Preparación
The preparation of EINECS 297-754-8 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of specific reactants under controlled conditions to produce the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Purification: After synthesis, the compound undergoes purification processes to remove impurities. Techniques such as distillation, crystallization, and chromatography are commonly used.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
EINECS 297-754-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide. The major products formed are typically oxides or hydroxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The major products formed are typically reduced forms of the original compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
EINECS 297-754-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the manufacturing of various industrial products, including polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of EINECS 297-754-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can result in the activation or inhibition of specific biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
EINECS 297-754-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (Amyl Nitrite): This compound is used as a vasodilator and has different chemical properties and applications compared to EINECS 297-754-8.
EINECS 234-985-5 (Bismuth Tetroxide): This compound is used in the production of pigments and has distinct chemical reactions and uses.
EINECS 239-934-0 (Mercurous Oxide): This compound is used in the production of mercury-based products and has unique chemical properties .
EINECS 297-754-8 stands out due to its specific chemical structure, reactivity, and applications in various fields.
Propiedades
Número CAS |
93762-41-5 |
|---|---|
Fórmula molecular |
C14H27NO3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
ethyl 2-[(2-butan-2-yl-3-methylpentanoyl)amino]acetate |
InChI |
InChI=1S/C14H27NO3/c1-6-10(4)13(11(5)7-2)14(17)15-9-12(16)18-8-3/h10-11,13H,6-9H2,1-5H3,(H,15,17) |
Clave InChI |
AQVUPTVYWCWOKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(C)CC)C(=O)NCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


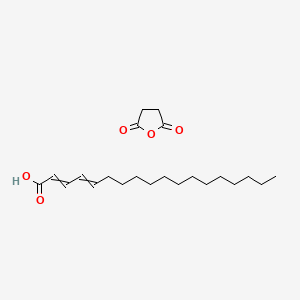



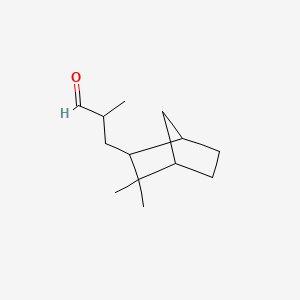


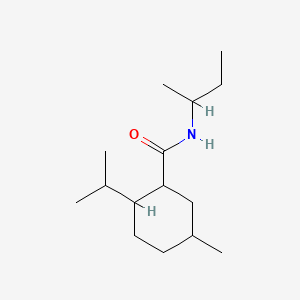

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

